molecular formula C13H20N5O7P B1204844 [(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 66454-80-6

[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B1204844
CAS No.: 66454-80-6
M. Wt: 389.3 g/mol
InChI Key: QGTFQPJASUNCSJ-HTVVRFAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves multi-step organic synthesis. The process may include:

    Glycosylation: Attaching the pentofuranosyl group to the purine base.

    Phosphorylation: Introducing the phosphonate group.

    Protection and Deprotection Steps: Using protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the purine base.

    Reduction: Reduction reactions could modify the functional groups attached to the purine.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include water, methanol, and dichloromethane.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various modified nucleosides or nucleotides.

Scientific Research Applications

Chemistry

    Synthesis of Analog Compounds: Used as intermediates in the synthesis of other nucleoside analogs.

Biology

    Enzyme Studies: Investigating interactions with enzymes involved in nucleic acid metabolism.

Medicine

    Antiviral Agents: Potential use in the development of antiviral drugs.

    Anticancer Therapies: Studied for their ability to inhibit cancer cell growth.

Industry

    Biotechnology: Applications in the development of diagnostic tools and assays.

Mechanism of Action

The mechanism of action for [(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate would involve its incorporation into nucleic acids or interaction with specific enzymes. This could lead to:

    Inhibition of Viral Replication: By interfering with viral DNA or RNA synthesis.

    Inhibition of Cancer Cell Growth: By disrupting DNA replication in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another nucleoside analog used as an antiviral agent.

    Gemcitabine: A nucleoside analog used in cancer therapy.

Uniqueness

[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate may offer unique properties such as increased stability or specificity for certain enzymes, making it a valuable compound for further research and development.

Properties

CAS No.

66454-80-6

Molecular Formula

C13H20N5O7P

Molecular Weight

389.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C13H20N5O7P/c1-5(2)11-16-10(14)7-12(17-11)18(4-15-7)13-9(20)8(19)6(25-13)3-24-26(21,22)23/h4-6,8-9,13,19-20H,3H2,1-2H3,(H2,14,16,17)(H2,21,22,23)/t6-,8-,9-,13-/m1/s1

InChI Key

QGTFQPJASUNCSJ-HTVVRFAVSA-N

Isomeric SMILES

CC(C)C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

SMILES

CC(C)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Canonical SMILES

CC(C)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Synonyms

poly(2'-isopropyladenylic acid)

Origin of Product

United States

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